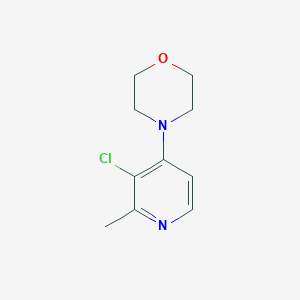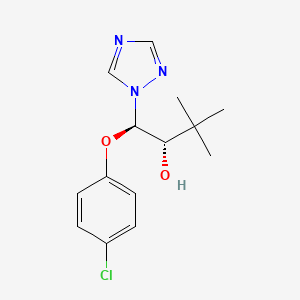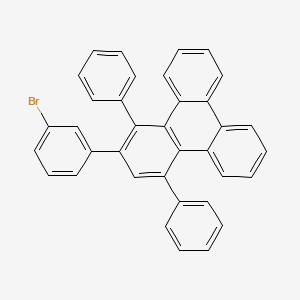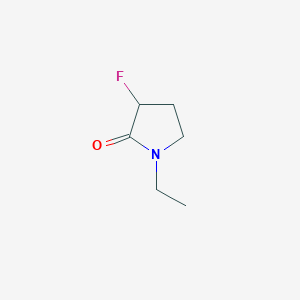
1-(3-Bromo-5-iodophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-iodophenyl)ethanol is an organic compound with the molecular formula C8H8BrIO It is a halogenated phenyl ethanol derivative, characterized by the presence of both bromine and iodine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-iodophenyl)ethanol can be synthesized through several methods. One common approach involves the bromination and iodination of phenyl ethanol. The reaction typically starts with the bromination of phenyl ethanol using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium iodate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-iodophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of 3-bromo-5-iodobenzaldehyde or 3-bromo-5-iodoacetophenone.
Reduction: Formation of 3-bromo-5-iodotoluene or 3-bromo-5-iodobenzene.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromo-5-iodophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-iodophenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can enhance its binding affinity and selectivity for certain molecular targets. The hydroxyl group can also participate in hydrogen bonding and other interactions that influence its biological activity.
Comparison with Similar Compounds
1-(3-Bromo-5-iodophenyl)ethanol can be compared with other halogenated phenyl ethanols, such as:
- 1-(3-Bromo-4-chlorophenyl)ethanol
- 1-(3-Iodo-5-fluorophenyl)ethanol
- 1-(3-Chloro-5-bromophenyl)ethanol
Uniqueness: The combination of bromine and iodine atoms in this compound imparts unique chemical and physical properties, such as higher molecular weight and specific reactivity patterns. These properties can be advantageous in certain applications, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C8H8BrIO |
|---|---|
Molecular Weight |
326.96 g/mol |
IUPAC Name |
1-(3-bromo-5-iodophenyl)ethanol |
InChI |
InChI=1S/C8H8BrIO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3 |
InChI Key |
FCHPIVPYSTVDEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)I)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Methylfuro[3,4-d]pyrimidine-5,7-dione](/img/structure/B13109492.png)




![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13109519.png)


